2-Amino-5-fluoro-4-methylbenzamide chemical and physical properties
2-Amino-5-fluoro-4-methylbenzamide chemical and physical properties
An In-Depth Technical Guide to 2-Amino-5-fluoro-4-methylbenzamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-5-fluoro-4-methylbenzamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. This document consolidates critical data on its chemical identity, physicochemical characteristics, spectroscopic profile, safety and handling protocols, and potential research applications. The information is intended for researchers, scientists, and drug development professionals who may use this compound as a chemical intermediate or building block in their work.
Chemical Identity and Structure
2-Amino-5-fluoro-4-methylbenzamide is a fluorinated aromatic compound featuring an aminobenzamide core. The precise arrangement of the amino, fluoro, and methyl substituents on the benzene ring dictates its reactivity and potential utility in targeted synthesis.
Key Identifiers:
| Identifier | Value |
| CAS Number | 1334149-42-6[1][2] |
| Molecular Formula | C₈H₉FN₂O[1][2][3] |
| IUPAC Name | 2-amino-5-fluoro-4-methylbenzamide[1] |
| Molecular Weight | 168.17 g/mol [3] |
| Canonical SMILES | CC1=C(C=C(C(=C1)N)C(=O)N)F[4] |
| InChI | 1S/C8H9FN2O/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H2,11,12)[1] |
| InChIKey | HLZUHAKHLQHOJH-UHFFFAOYSA-N[1] |
digraph "2_Amino_5_fluoro_4_methylbenzamide_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="2D Structure of 2-Amino-5-fluoro-4-methylbenzamide", splines=true, overlap=false, nodesep=0.5, ranksep=0.5]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label= 2>]; C_amide [label="C"]; O_amide [label="O"]; N_amide [label= 2>]; C_methyl [label= 3>]; F1 [label="F"];
// Position nodes to form the benzene ring and substituents C1 -> C2 [style=solid, dir=none]; C2 -> C3 [style=double, dir=none]; C3 -> C4 [style=solid, dir=none]; C4 -> C5 [style=double, dir=none]; C5 -> C6 [style=solid, dir=none]; C6 -> C1 [style=double, dir=none];
// Attach substituents C1 -> N1 [style=solid, dir=none]; C2 -> C_amide [style=solid, dir=none]; C_amide -> O_amide [style=double, dir=none]; C_amide -> N_amide [style=solid, dir=none]; C4 -> C_methyl [style=solid, dir=none]; C5 -> F1 [style=solid, dir=none];
// Invisible nodes for layout {rank=same; C1 C6 C5 C4 C3 C2} }
Caption: 2D molecular structure of 2-Amino-5-fluoro-4-methylbenzamide.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The data below summarizes the known and predicted properties of 2-Amino-5-fluoro-4-methylbenzamide.
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Monoisotopic Mass | 168.06989 Da | PubChemLite[4] |
| XlogP (Predicted) | 1.1 | PubChemLite[4] |
| Topological Polar Surface Area | 69.1 Ų | Inferred from structure |
| Flash Point | Not applicable | Sigma-Aldrich |
| Solubility | No experimental data available. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | |
| Melting/Boiling Point | No experimental data available. |
Spectroscopic Analysis
Spectroscopic data is fundamental for structural confirmation and purity assessment. While a complete experimental dataset for this specific molecule is not publicly available, this section outlines the expected spectral characteristics and includes predicted data.
A. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry setups.
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Predicted Adducts and CCS (Ų) [4]
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[M+H]⁺: 169.07717 m/z, 132.8 Ų
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[M+Na]⁺: 191.05911 m/z, 141.8 Ų
-
[M-H]⁻: 167.06261 m/z, 135.2 Ų
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the amide protons, and the methyl group protons. The two aromatic protons will appear as doublets or doublet of doublets due to coupling with the fluorine atom and each other. The amino (NH₂) and amide (NH₂) protons will likely appear as broad singlets, and the methyl (CH₃) protons as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. NMR data for the related isomer, 4-amino-2-fluoro-N-methylbenzamide, shows characteristic shifts and couplings that can be used as a comparative reference[5][6].
C. Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups. Key expected absorptions include:
-
N-H stretching: Two bands in the 3300-3500 cm⁻¹ region for the primary amine (NH₂) and amide (NH₂) groups.
-
C=O stretching: A strong absorption around 1640-1680 cm⁻¹ for the amide carbonyl group.
-
C-F stretching: An absorption in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.
Synthesis and Reactivity
Conceptual Synthetic Workflow: The synthesis would likely begin with a suitably substituted nitrotoluene, which undergoes oxidation, amidation, and finally, reduction of the nitro group to an amine.
Caption: Plausible synthetic workflow for 2-Amino-5-fluoro-4-methylbenzamide.
This proposed pathway is analogous to the synthesis of related compounds like 4-amino-2-fluoro-N-methylbenzamide, where oxidation of a nitrotoluene precursor is followed by amidation and catalytic hydrogenation[5][7]. The choice of reagents and reaction conditions would require empirical optimization to achieve high yield and purity.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount to ensure laboratory safety. The following information is based on data for 2-Amino-5-fluoro-4-methylbenzamide and chemically similar compounds.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
Hazard Class: Acute Toxicity 4 (Oral)
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes[8][9]. Wash hands thoroughly after handling[10].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[8][11]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[8].
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor. Rinse mouth[8].
-
If on Skin: Wash with plenty of soap and water[8].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[8][10].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing[8].
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[8][10].
Applications in Research and Development
Substituted benzamides are a crucial class of compounds, frequently appearing as core structures in pharmaceuticals and agrochemicals. 2-Amino-5-fluoro-4-methylbenzamide, with its specific pattern of functional groups (amine, fluorine, amide), serves as a valuable building block for chemical synthesis.
-
Medicinal Chemistry: As a chemical intermediate, it can be used in the synthesis of more complex molecules with potential biological activity. The presence of a primary amine allows for a wide range of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, to build diverse chemical libraries for drug discovery screening.
-
Materials Science: Aromatic amides can be precursors for polymers and other advanced materials, although this is a less common application for this specific substitution pattern.
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Research Use: This compound is primarily intended for research and development purposes[3]. Its utility lies in its potential to be incorporated into larger target molecules where the fluorine and methyl substituents can be used to fine-tune properties like metabolic stability, binding affinity, and lipophilicity.
Conclusion
2-Amino-5-fluoro-4-methylbenzamide is a well-defined chemical compound with established structural and physicochemical properties. Its primary value lies in its role as a versatile intermediate for synthetic chemistry, particularly in the fields of pharmaceutical research and drug development. While comprehensive experimental data on its reactivity and solubility is limited, its known characteristics and safety profile provide a solid foundation for its use in a research setting. Adherence to standard safety protocols is essential when handling this compound.
References
- NextSDS. (n.d.). 2-amino-5-fluoro-4-methylbenzamide — Chemical Substance Information.
- Sigma-Aldrich. (n.d.). 2-Amino-5-fluoro-4-methylbenzamide.
- Chemspace. (n.d.). 2-amino-5-fluoro-4-methylbenzamide - C8H9FN2O | CSSB00000757946.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
- PubChemLite. (n.d.). 2-amino-5-fluoro-4-methylbenzamide (C8H9FN2O).
- Patsnap. (2013, September 18). Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka.
- ChemicalBook. (2026, January 24). Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide.
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
- PubChem. (n.d.). 2-Amino-4-fluoro-5-pyridin-4-ylsulfanylbenzamide | C12H10FN3OS.
- PubChem. (n.d.). 2,5-Difluoro-4-methylbenzamide | C8H7F2NO.
- Sapphire Bioscience. (n.d.). 2-Amino-5-fluoro-4-methylbenzamide.
- Thoreauchem. (n.d.). 2-amino-5-fluoro-4-methylbenzamide-1334149-42-6.
- ResearchGate. (n.d.). (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
- ChemicalBook. (2026, January 18). 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1.
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